![molecular formula C15H11Cl B14336438 1-Chloro-4-[(4-methylphenyl)ethynyl]benzene CAS No. 104729-85-3](/img/structure/B14336438.png)
1-Chloro-4-[(4-methylphenyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[(4-methylphenyl)ethynyl]benzene is an organic compound with the molecular formula C15H11Cl It is a derivative of benzene, featuring a chlorine atom and an ethynyl group attached to the benzene ring
Vorbereitungsmethoden
1-Chloro-4-[(4-methylphenyl)ethynyl]benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-Chloro-4-[(4-methylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Common reagents and conditions for these reactions include palladium catalysts for hydrogenation, strong bases for substitution reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[(4-methylphenyl)ethynyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: Researchers use it to study the interactions between small molecules and biological macromolecules, which can provide insights into drug design and development.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[(4-methylphenyl)ethynyl]benzene depends on the specific application and reaction. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form more complex molecules. The molecular targets and pathways involved vary depending on the reaction conditions and the desired products .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-[(4-methylphenyl)ethynyl]benzene can be compared to other similar compounds, such as:
1-Chloro-4-ethynylbenzene: This compound lacks the methyl group on the ethynyl substituent, which can affect its reactivity and applications.
1-Bromo-4-[(4-methylphenyl)ethynyl]benzene:
4-[(4-Methylphenyl)ethynyl]benzene: This compound lacks the halogen substituent, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
104729-85-3 |
|---|---|
Molekularformel |
C15H11Cl |
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
1-chloro-4-[2-(4-methylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C15H11Cl/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-5,8-11H,1H3 |
InChI-Schlüssel |
WWPAZXAGAXRHBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)

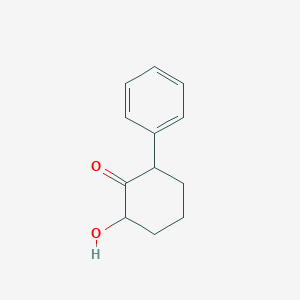
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)
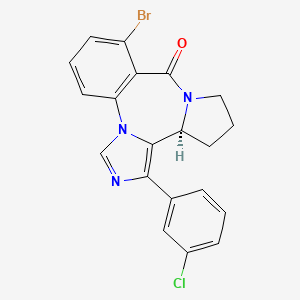
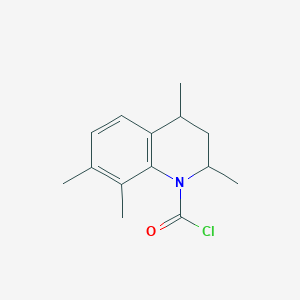
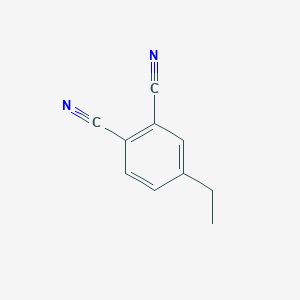

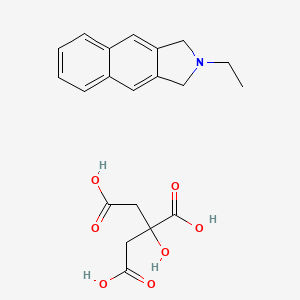
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14336407.png)
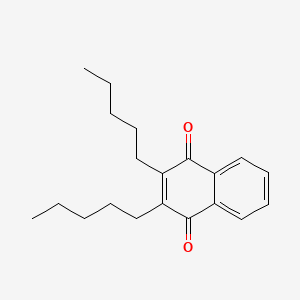
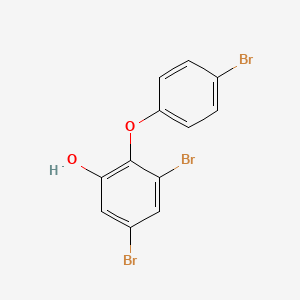
![N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14336418.png)
![2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate](/img/structure/B14336424.png)
